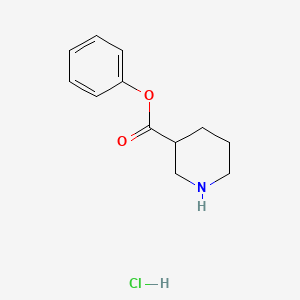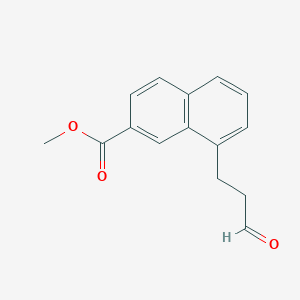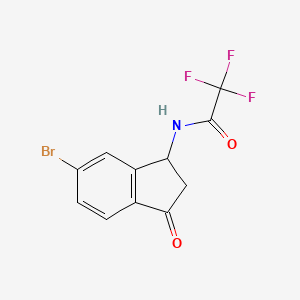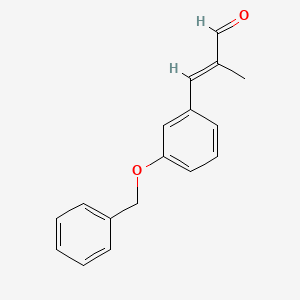![molecular formula C12H18Si B14284947 Silane, trimethyl[1-(3-methylphenyl)ethenyl]- CAS No. 120093-92-7](/img/structure/B14284947.png)
Silane, trimethyl[1-(3-methylphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[1-(3-methylphenyl)ethenyl]-: is an organosilicon compound with the molecular formula C12H18Si . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a 1-(3-methylphenyl)ethenyl group. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[1-(3-methylphenyl)ethenyl]- typically involves the reaction of trimethylsilane with 1-(3-methylphenyl)ethenyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the silicon and organic moieties.
Industrial Production Methods: On an industrial scale, the production of Silane, trimethyl[1-(3-methylphenyl)ethenyl]- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Silane, trimethyl[1-(3-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Halogenated silanes.
Aplicaciones Científicas De Investigación
Silane, trimethyl[1-(3-methylphenyl)ethenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[1-(3-methylphenyl)ethenyl]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with oxygen and fluorine atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparación Con Compuestos Similares
Trimethylsilane: Similar in structure but lacks the 1-(3-methylphenyl)ethenyl group.
Phenyltrimethylsilane: Contains a phenyl group instead of the 1-(3-methylphenyl)ethenyl group.
Triethylsilane: Similar but with ethyl groups instead of methyl groups.
Uniqueness: Silane, trimethyl[1-(3-methylphenyl)ethenyl]- is unique due to the presence of the 1-(3-methylphenyl)ethenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized applications where such properties are desired.
Propiedades
| 120093-92-7 | |
Fórmula molecular |
C12H18Si |
Peso molecular |
190.36 g/mol |
Nombre IUPAC |
trimethyl-[1-(3-methylphenyl)ethenyl]silane |
InChI |
InChI=1S/C12H18Si/c1-10-7-6-8-12(9-10)11(2)13(3,4)5/h6-9H,2H2,1,3-5H3 |
Clave InChI |
VKEYSMREANZUPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/no-structure.png)



![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)



